Cas no 2228738-99-4 (5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine)

5-3-Chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole core substituted with a chloro- and trifluoromethoxy-functionalized phenyl group at the 5-position and an amine at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro substituent contributes to reactivity in cross-coupling reactions. The oxazole scaffold is known for its bioisosteric potential, often improving pharmacokinetic profiles. This compound is particularly useful in the synthesis of bioactive molecules targeting CNS disorders, inflammation, or infectious diseases, owing to its balanced polarity and structural versatility.
5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine structure
2228738-99-4 structure
Product Name:5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine
CAS No:2228738-99-4
MF:C10H6ClF3N2O2
MW:278.615051746368
CID:6108459
PubChem ID:165856351
Update Time:2025-06-15

5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine
    • EN300-1945155
    • 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
    • 2228738-99-4
    • Inchi: 1S/C10H6ClF3N2O2/c11-6-3-5(8-4-16-9(15)17-8)1-2-7(6)18-10(12,13)14/h1-4H,(H2,15,16)
    • InChI Key: HHAMUQQGEARFJX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1=CN=C(N)O1)OC(F)(F)F

Computed Properties

  • Exact Mass: 278.0069896g/mol
  • Monoisotopic Mass: 278.0069896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 61.3Ų

5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1945155-1g
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
2228738-99-4
1g
$1229.0 2023-09-17
Enamine
EN300-1945155-5g
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
2228738-99-4
5g
$3562.0 2023-09-17
Enamine
EN300-1945155-10g
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
2228738-99-4
10g
$5283.0 2023-09-17
Enamine
EN300-1945155-0.05g
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
2228738-99-4
0.05g
$1032.0 2023-09-17
Enamine
EN300-1945155-0.1g
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
2228738-99-4
0.1g
$1081.0 2023-09-17
Enamine
EN300-1945155-0.25g
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
2228738-99-4
0.25g
$1131.0 2023-09-17
Enamine
EN300-1945155-0.5g
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
2228738-99-4
0.5g
$1180.0 2023-09-17
Enamine
EN300-1945155-1.0g
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
2228738-99-4
1g
$1229.0 2023-06-01
Enamine
EN300-1945155-2.5g
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
2228738-99-4
2.5g
$2408.0 2023-09-17
Enamine
EN300-1945155-5.0g
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
2228738-99-4
5g
$3562.0 2023-06-01

Additional information on 5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine

Research Brief on 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine (CAS: 2228738-99-4): Recent Advances and Applications

The compound 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine (CAS: 2228738-99-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and pharmacological relevance. The compound's unique structural features, including the trifluoromethoxy and chloro substituents, contribute to its distinct physicochemical properties and interactions with biological targets.

Recent studies have highlighted the role of 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine as a key intermediate or active moiety in the development of novel small-molecule inhibitors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a scaffold for targeting protein kinases involved in inflammatory pathways. The compound's oxazole core facilitates hydrogen bonding and π-stacking interactions, enhancing its binding affinity to specific enzyme active sites.

In addition to its kinase inhibitory properties, 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine has shown promise in modulating G-protein-coupled receptors (GPCRs). A 2024 study in ACS Chemical Biology revealed its selective antagonism against certain GPCR subtypes, suggesting potential applications in neurological disorders. The trifluoromethoxy group, in particular, was found to improve metabolic stability and blood-brain barrier penetration, addressing key challenges in CNS drug development.

The synthetic routes to 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine have also been optimized in recent years. A notable advancement reported in Organic Process Research & Development (2023) described a scalable, high-yield synthesis using palladium-catalyzed cross-coupling reactions, which significantly reduced impurities and improved overall efficiency. This progress is critical for enabling large-scale production and further pharmacological evaluation.

Despite these advancements, challenges remain in fully elucidating the compound's off-target effects and long-term safety profile. Ongoing preclinical studies are investigating its pharmacokinetics and toxicology, with preliminary data indicating a favorable therapeutic window. Future research directions may include structural derivatization to enhance selectivity and the exploration of combination therapies with existing drugs.

In conclusion, 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine represents a versatile and pharmacologically relevant scaffold with broad potential in drug discovery. Its continued study is expected to yield valuable insights into the design of next-generation therapeutics for inflammation, CNS disorders, and beyond.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.